![molecular formula C13H8FN3O2 B2898257 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 1239755-28-2](/img/structure/B2898257.png)
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a heterocyclic compound that features a unique combination of a pyridinone ring and an oxadiazole ring substituted with a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone typically involves the formation of the oxadiazole ring followed by its attachment to the pyridinone moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide intermediate under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agrochemicals: Investigated for its nematicidal activity against plant-parasitic nematodes.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and lipid accumulation . Molecular docking studies have revealed strong binding affinities to specific amino acids in the active sites of target enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Fluorophenyl-Substituted Heterocycles: Compounds with fluorophenyl groups attached to various heterocyclic cores.
Uniqueness
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone stands out due to its unique combination of a pyridinone ring and an oxadiazole ring, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential for targeted applications in medicinal and agricultural chemistry .
Propiedades
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-16-13(19-17-12)9-3-6-11(18)15-7-9/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPMMRNOIASNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CNC(=O)C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2898175.png)
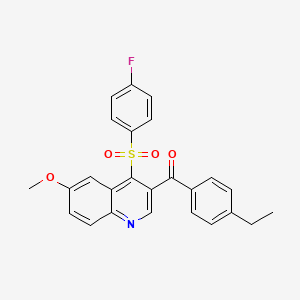
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2898177.png)
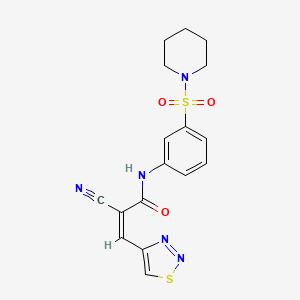
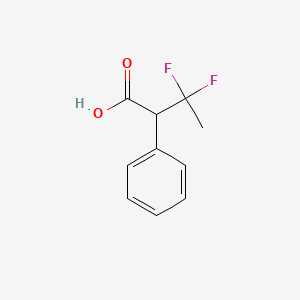
![methyl 4-(5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-amido)benzoate](/img/structure/B2898180.png)

![4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2898183.png)
![N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2898184.png)
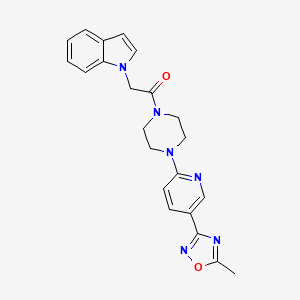
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)
![5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2898194.png)
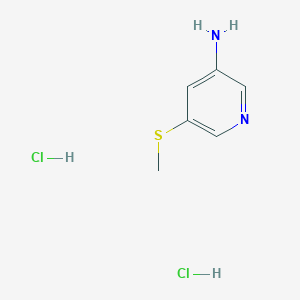
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2898196.png)
